molecular formula C10H8N2O B3372744 5-Ethyl-2-isocyanatobenzonitrile CAS No. 926256-05-5

5-Ethyl-2-isocyanatobenzonitrile

Cat. No.: B3372744
CAS No.: 926256-05-5
M. Wt: 172.18 g/mol
InChI Key: GEYORSKLFCXPJY-UHFFFAOYSA-N
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Description

5-Ethyl-2-isocyanatobenzonitrile: is an organic compound with the molecular formula C10H8N2O and a molecular weight of 172.18 g/mol . It is characterized by the presence of an ethyl group, an isocyanate group, and a benzonitrile moiety. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethyl-2-isocyanatobenzonitrile typically involves the reaction of 5-ethyl-2-aminobenzonitrile with phosgene or a phosgene equivalent under controlled conditions. The reaction is carried out in an inert solvent such as dichloromethane or toluene, and the temperature is maintained between 0°C and 25°C to ensure the stability of the isocyanate group.

Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves the yield and purity of the final product. The use of phosgene gas is carefully managed to minimize exposure and environmental impact.

Chemical Reactions Analysis

Types of Reactions: 5-Ethyl-2-isocyanatobenzonitrile undergoes various chemical reactions, including:

    Nucleophilic Addition: The isocyanate group reacts with nucleophiles such as amines, alcohols, and thiols to form ureas, carbamates, and thiocarbamates, respectively.

    Substitution Reactions: The benzonitrile moiety can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

    Hydrolysis: The isocyanate group can be hydrolyzed to form the corresponding amine and carbon dioxide.

Common Reagents and Conditions:

    Nucleophilic Addition: Reagents such as primary and secondary amines, alcohols, and thiols are used. The reactions are typically carried out at room temperature or slightly elevated temperatures.

    Substitution Reactions: Reagents such as nitric acid, sulfuric acid, and halogens are used under controlled conditions to achieve the desired substitution.

    Hydrolysis: The reaction is carried out in the presence of water or aqueous acid/base solutions at room temperature.

Major Products Formed:

    Ureas, Carbamates, and Thiocarbamates: Formed from nucleophilic addition reactions.

    Substituted Benzonitriles: Formed from electrophilic aromatic substitution reactions.

    Amines: Formed from the hydrolysis of the isocyanate group.

Scientific Research Applications

5-Ethyl-2-isocyanatobenzonitrile has several applications in scientific research, including:

    Organic Synthesis: It is used as a building block for the synthesis of more complex organic molecules.

    Material Science: It is used in the preparation of polymers and resins with specific properties.

    Pharmaceutical Research: It serves as an intermediate in the synthesis of pharmaceutical compounds and bioactive molecules.

    Chemical Biology: It is used in the study of enzyme mechanisms and protein modifications.

Mechanism of Action

The mechanism of action of 5-Ethyl-2-isocyanatobenzonitrile primarily involves the reactivity of the isocyanate group. The isocyanate group is highly electrophilic and readily reacts with nucleophiles, leading to the formation of various derivatives. The benzonitrile moiety can participate in aromatic substitution reactions, further expanding the compound’s reactivity profile.

Comparison with Similar Compounds

    2-Isocyanatobenzonitrile: Lacks the ethyl group, resulting in different reactivity and applications.

    5-Methyl-2-isocyanatobenzonitrile: Contains a methyl group instead of an ethyl group, affecting its physical and chemical properties.

    5-Propyl-2-isocyanatobenzonitrile: Contains a propyl group, leading to variations in reactivity and applications.

Uniqueness: 5-Ethyl-2-isocyanatobenzonitrile is unique due to the presence of the ethyl group, which influences its reactivity and physical properties. The ethyl group can affect the compound’s solubility, boiling point, and overall stability, making it distinct from its analogs.

Properties

IUPAC Name

5-ethyl-2-isocyanatobenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O/c1-2-8-3-4-10(12-7-13)9(5-8)6-11/h3-5H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEYORSKLFCXPJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(C=C1)N=C=O)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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